2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-5-7-14(8-6-13)26(24,25)15-9-21(10-15)18(23)11-22-12-20-16-3-1-2-4-17(16)22/h1-8,12,15H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZKHLADVBWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Chlorobenzenesulfonyl Group: This step involves sulfonylation of a suitable precursor with chlorobenzenesulfonyl chloride under basic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzodiazole and azetidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzodiazolyl Groups
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone (): This compound shares a benzodiazolyl core and a 4-chlorophenyl group but replaces the sulfonylazetidine with a sulfanyl (-S-) linker. Its crystal structure (R factor = 0.029) reveals planar geometry, suggesting strong intermolecular interactions. The sulfanyl group may reduce solubility compared to the sulfonylazetidine in the target compound .
- 2-(1H-1,3-Benzodiazol-4-yl)Acetic Acid (): Substituting the ethanone with an acetic acid chain alters polarity and hydrogen-bonding capacity. The carboxylic acid group enhances hydrophilicity, contrasting with the lipophilic azetidine-sulfonyl moiety in the target compound. Purity (95%) indicates moderate synthetic accessibility .
- 1-(3-[[1-(2-Aminopyrimidin-4-yl)-6-Bromo-1H-1,3-Benzodiazol-2-yl]Oxy]Azetidin-1-yl)Ethan-1-One (): This analog features an azetidine-oxygen bridge and an aminopyrimidine substituent. Synthesized under basic conditions (potassium tert-butoxide/DMF), its stability may differ due to the electron-rich pyrimidine group compared to the sulfonylazetidine in the target compound .
Heterocyclic Variants with Non-Benzodiazolyl Cores
- 4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-One ():
Replacing benzodiazolyl with benzothiazolyl retains heteroaromaticity but alters electronic properties. The propynyl group introduces alkyne reactivity, absent in the target compound, which could enable click chemistry applications .
Azetidine-Containing Derivatives
The target compound’s azetidine ring distinguishes it from linear-chain analogs. Azetidine’s strained four-membered ring often improves metabolic stability and binding affinity in drug design.
Research Findings and Data
Table 1: Key Comparative Data
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 335.80 g/mol
Antimicrobial Properties
Recent studies have indicated that derivatives of benzodiazoles exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one have shown selective action against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Benzodiazole Derivative A | Antibacterial | 12 |
| Benzodiazole Derivative B | Antifungal | 15 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of benzodiazole derivatives have been studied extensively, revealing that many compounds exhibit significant toxicity against cancer cell lines while sparing normal cells. For example, a study demonstrated that certain benzodiazole derivatives were selectively toxic to breast cancer (MCF-7) and lung cancer (A549) cells .
Case Study: Cytotoxicity Evaluation
In a colorimetric assay using WST-1 reagent, various concentrations of the compound were tested on different cancer cell lines. The results showed a dose-dependent response, with IC values indicating effective cytotoxicity at lower concentrations.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
| HepG2 | 10.0 |
The mechanism by which benzodiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example, they may act as allosteric enhancers at adenosine receptors or inhibit key enzymes involved in cellular proliferation . The presence of the chlorobenzenesulfonyl group is believed to enhance the binding affinity of these compounds to their targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications in the substituents on the benzodiazole ring and the sulfonyl group can significantly influence their biological activity. Research has shown that electron-donating groups tend to enhance antimicrobial activity, while electron-withdrawing groups may increase cytotoxicity against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
